
tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl carbamate group attached to the indole ring, which is further substituted with a cyano and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Vilsmeier Formylation: Starting with 4-bromo-1H-indole, the Vilsmeier formylation introduces a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butyl carbamate group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride with imidazole.
Introduction of Cyano Group: The cyano group is introduced using n-butyllithium and DMF in anhydrous THF at low temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Products include indole-3-carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products vary depending on the substituent introduced but can include halogenated indoles and sulfonyl indoles
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the synthesis of natural products and pharmaceuticals.
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine:
- Potential use in drug development due to its unique structure and reactivity.
- Studied for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of fine chemicals and advanced materials.
- Employed in the development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate
Uniqueness:
- The presence of both a cyano and a tert-butyl carbamate group on the indole ring makes tert-Butyl (3-cyano-4-methyl-1H-indol-7-yl)carbamate unique.
- This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
- Compared to similar compounds, it offers a unique scaffold for the development of new pharmaceuticals and bioactive molecules .
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
tert-butyl N-(3-cyano-4-methyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-6-11(18-14(19)20-15(2,3)4)13-12(9)10(7-16)8-17-13/h5-6,8,17H,1-4H3,(H,18,19) |
Clé InChI |
ROKDBVGWCWUINJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



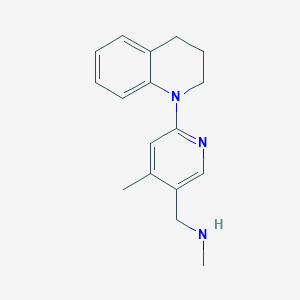
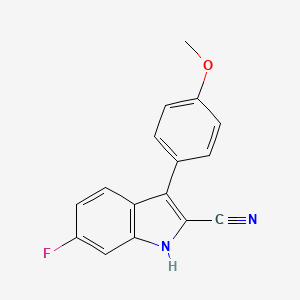
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
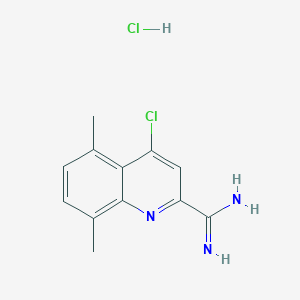
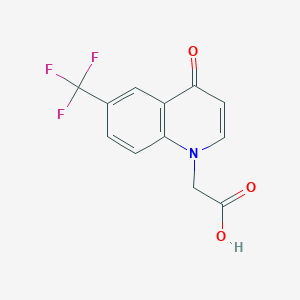

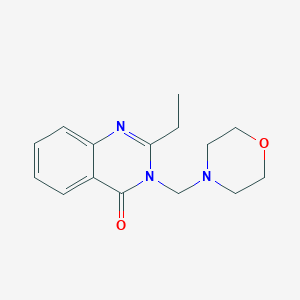
![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
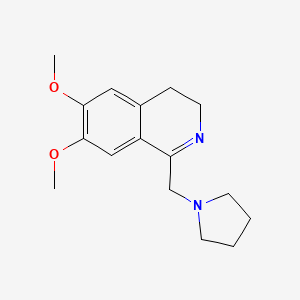
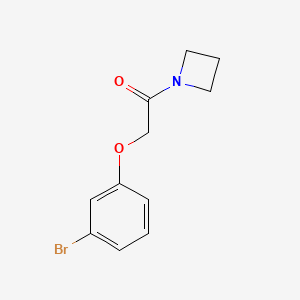

![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)

